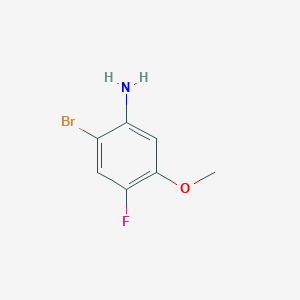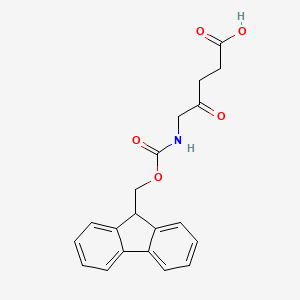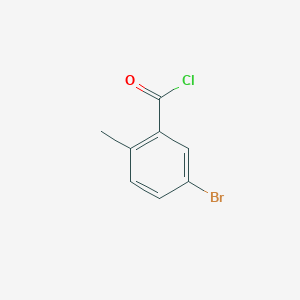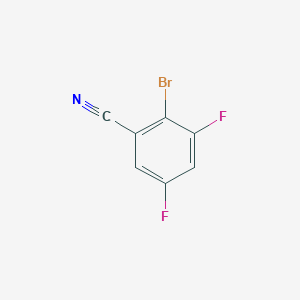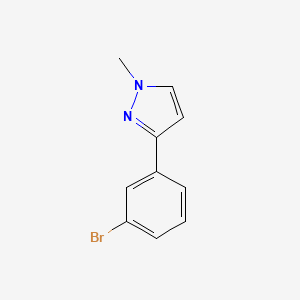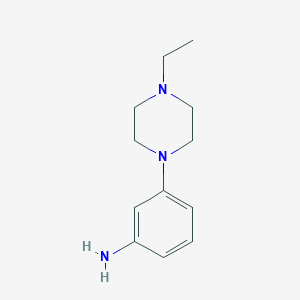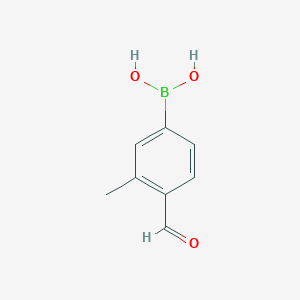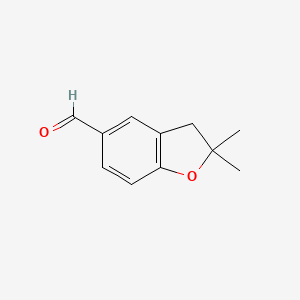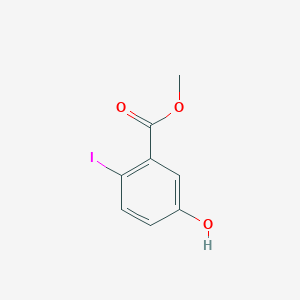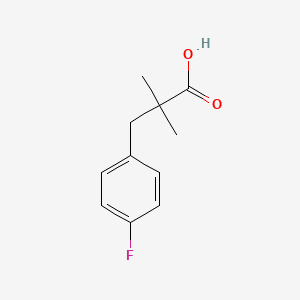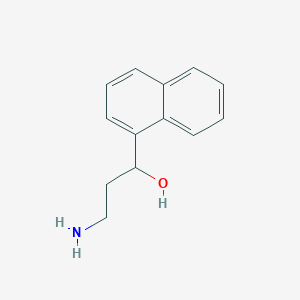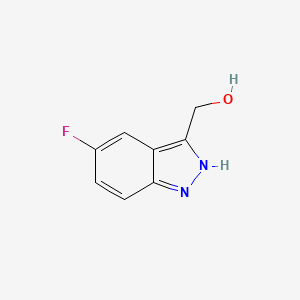
(5-氟-1H-吲唑-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-1H-indazol-3-yl)methanol is a heterocyclic organic compound with the molecular formula C8H7FN2O It is characterized by the presence of a fluorine atom at the 5-position of the indazole ring and a methanol group at the 3-position
科学研究应用
(5-Fluoro-1H-indazol-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.
作用机制
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indazole derivatives valuable for treatment development .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and modulate certain kinases, such as chk1, chk2, and sgk . This modulation can lead to changes in the cell’s behavior, potentially treating diseases induced by these kinases, such as cancer .
Biochemical Pathways
Indazole derivatives have been found to impact a broad range of biochemical pathways due to their interaction with various receptors . These affected pathways can lead to downstream effects, influencing a variety of biological activities .
Result of Action
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that temperature and moisture could affect its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-indazol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindazole.
Functionalization: The 3-position of the indazole ring is functionalized to introduce the methanol group. This can be achieved through various methods, including nucleophilic substitution or reduction reactions.
One common synthetic route involves the reaction of 5-fluoroindazole with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, to yield (5-Fluoro-1H-indazol-3-yl)methanol.
Industrial Production Methods
Industrial production of (5-Fluoro-1H-indazol-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-fluoroindazole are synthesized and stored.
Reaction Optimization: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
(5-Fluoro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: The major products include 5-fluoro-1H-indazole-3-carboxaldehyde and 5-fluoro-1H-indazole-3-carboxylic acid.
Reduction: The major product is 5-fluoro-1H-indazol-3-ylamine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted indazole derivatives.
相似化合物的比较
(5-Fluoro-1H-indazol-3-yl)methanol can be compared with other similar compounds, such as:
(5-Chloro-1H-indazol-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-1H-indazol-3-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(5-Methyl-1H-indazol-3-yl)methanol: Similar structure but with a methyl group instead of fluorine.
The uniqueness of (5-Fluoro-1H-indazol-3-yl)methanol lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
属性
IUPAC Name |
(5-fluoro-2H-indazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNPPRWQIBANBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625980 |
Source


|
| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-02-8 |
Source


|
| Record name | (5-Fluoro-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
